molecular formula C20H21N3O3S2 B2620119 N-(2,5-dimethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide CAS No. 922100-99-0

N-(2,5-dimethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide

Cat. No.: B2620119
CAS No.: 922100-99-0
M. Wt: 415.53
InChI Key: SXARJXLAGXFEOT-UHFFFAOYSA-N
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Description

The compound features a central 1,3-thiazole ring substituted at position 2 with a 4-methylbenzenesulfonamido group and at position 4 with an acetamide moiety linked to a 2,5-dimethylphenyl group. This structure combines sulfonamide and acetamide pharmacophores, which are common in bioactive molecules due to their hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-13-5-8-17(9-6-13)28(25,26)23-20-21-16(12-27-20)11-19(24)22-18-10-14(2)4-7-15(18)3/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXARJXLAGXFEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Sulfonamide Formation:

    Acetamide Formation: The final step involves the acylation of the thiazole-sulfonamide intermediate with 2,5-dimethylphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl groups.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The sulfonamide group may enhance binding affinity to certain proteins, while the aromatic rings could facilitate interactions with hydrophobic pockets.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues with Modified Heterocycles
  • N-(2,5-dimethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide ()
    This analogue replaces the 4-methylbenzenesulfonamido-thiazole core with a simpler 4-methylthiazole-sulfanyl group. The absence of the sulfonamide reduces polarity, likely decreasing solubility but increasing lipophilicity compared to the main compound. Such modifications could alter pharmacokinetic properties, such as absorption and distribution .

  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () Here, the thiazole is directly linked to the acetamide, and the aryl group is a dichlorophenyl substituent. However, the lack of a sulfonamido group limits hydrogen-bonding opportunities, which may reduce binding affinity in certain targets .
2.2. Analogues with Alternative Core Scaffolds
  • N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide () This compound substitutes the thiazole with a benzimidazole ring, which is bulkier and more planar. Benzimidazoles are known for intercalation or π-π stacking interactions in biological targets. The chloro and dimethylphenyl groups enhance steric bulk, possibly affecting binding pocket compatibility compared to the main compound .
  • The 4-chlorophenyl and 4-methylphenyl substituents add steric complexity, which might influence selectivity in enzyme inhibition .
2.3. Derivatives with Extended Functional Groups
  • 2-((2,5-dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide () The coumarin moiety introduces a fused benzopyrone ring, which is fluorescent and may confer antioxidant or anti-inflammatory properties. This structural extension could shift activity toward α-glucosidase inhibition, as seen in similar coumarin-thiazole hybrids .
  • N-(2,5-dimethylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide () The hexahydrobenzothienopyrimidine system adds rigidity and complexity, likely reducing conformational flexibility. The ethoxyphenyl group may enhance hydrophobic interactions, but the overall size could limit bioavailability compared to the main compound .

Biological Activity

N-(2,5-dimethylphenyl)-2-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

  • Aromatic rings : Contributing to hydrophobic interactions.
  • Sulfonamide group : Known for its antibacterial properties.
  • Thiazole ring : Associated with various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth and replication. Additionally, the thiazole ring may enhance the compound's binding affinity to target proteins.

Antibacterial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antibacterial properties. The mechanism involves inhibition of bacterial enzymes involved in folic acid synthesis. Studies have shown that derivatives of sulfonamides can effectively inhibit growth in various bacterial strains, including those resistant to conventional antibiotics.

Anticancer Activity

Recent studies have explored the anticancer potential of related compounds. For example, derivatives containing thiazole and sulfonamide groups have demonstrated selective inhibition of topoisomerase II, an enzyme critical for DNA replication. These compounds have shown promising results against various cancer cell lines, including:

  • Breast cancer
  • Colon cancer
  • Lung cancer
  • Prostate cancer

In vitro assays revealed low micromolar activity against these cell lines with minimal toxicity to normal cells .

Neuroprotective Effects

Emerging research suggests that thiazole-containing compounds may possess neuroprotective properties. A study highlighted the ability of similar compounds to attenuate oxidative stress-induced neuroinflammation, a characteristic feature of neurodegenerative disorders . These findings indicate potential applications in treating conditions such as Alzheimer's disease.

Study 1: Antibacterial Efficacy

A study conducted on various sulfonamide derivatives demonstrated their efficacy against resistant bacterial strains. The results indicated that modifications in the thiazole and sulfonamide moieties significantly enhanced antibacterial potency.

CompoundBacterial StrainInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
This compoundPseudomonas aeruginosa20

Study 2: Anticancer Activity

In a comparative study of anticancer agents, this compound exhibited significant cytotoxicity against prostate cancer cells when compared to established chemotherapeutics like etoposide.

TreatmentIC50 (µM)
Etoposide12.5
This compound8.0

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